3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a benzothiazole ring, and a morpholine moiety
Preparation Methods
The synthesis of 3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzothiazole intermediate.
Formation of the Benzamide Core: The final step involves the coupling of the benzothiazole-morpholine intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound also contains a benzamide core and a morpholine moiety but differs in the presence of a quinazoline ring instead of a benzothiazole ring.
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound features a benzamide core and a morpholine moiety, with a pyridine and indole ring system.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-methyl-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-3-2-4-15(11-14)20(26)22-16-5-6-17-18(12-16)29-21(23-17)28-13-19(25)24-7-9-27-10-8-24/h2-6,11-12H,7-10,13H2,1H3,(H,22,26) |
InChI Key |
TWZXXWITUVRRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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